2-chlorophenyl 2-(2,3-dihydro-1H-indol-1-yl)-1-methyl-2-oxoethyl ether
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Overview
Description
2-chlorophenyl 2-(2,3-dihydro-1H-indol-1-yl)-1-methyl-2-oxoethyl ether is a synthetic organic compound that features a chlorophenoxy group and an indole moiety. Compounds with these structural motifs are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chlorophenyl 2-(2,3-dihydro-1H-indol-1-yl)-1-methyl-2-oxoethyl ether typically involves the following steps:
Formation of the Chlorophenoxy Intermediate: This can be achieved by reacting 2-chlorophenol with an appropriate alkylating agent under basic conditions.
Indole Formation: The indole moiety can be synthesized via Fischer indole synthesis or other suitable methods.
Coupling Reaction: The final step involves coupling the chlorophenoxy intermediate with the indole derivative under suitable conditions, often using a base and a coupling reagent.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions could target the carbonyl group or other reducible sites.
Substitution: The chlorophenoxy group may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
2-chlorophenyl 2-(2,3-dihydro-1H-indol-1-yl)-1-methyl-2-oxoethyl ether could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving indole derivatives.
Medicine: Investigation of its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Possible applications in the development of new materials or agrochemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For instance, if the compound acts as an enzyme inhibitor, it might bind to the active site and prevent substrate binding. The molecular targets could include enzymes, receptors, or other proteins involved in critical biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-(2-chlorophenoxy)-1-(1H-indol-1-yl)propan-1-one: Lacks the dihydro moiety.
2-(2-bromophenoxy)-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one: Contains a bromine atom instead of chlorine.
2-(2-chlorophenoxy)-1-(2,3-dihydro-1H-indol-1-yl)ethanone: Has an ethanone group instead of propanone.
Uniqueness
The presence of both the chlorophenoxy and dihydroindole groups in 2-chlorophenyl 2-(2,3-dihydro-1H-indol-1-yl)-1-methyl-2-oxoethyl ether may confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C17H16ClNO2 |
---|---|
Molecular Weight |
301.8 g/mol |
IUPAC Name |
2-(2-chlorophenoxy)-1-(2,3-dihydroindol-1-yl)propan-1-one |
InChI |
InChI=1S/C17H16ClNO2/c1-12(21-16-9-5-3-7-14(16)18)17(20)19-11-10-13-6-2-4-8-15(13)19/h2-9,12H,10-11H2,1H3 |
InChI Key |
PPNRSCSNOMKYNH-UHFFFAOYSA-N |
SMILES |
CC(C(=O)N1CCC2=CC=CC=C21)OC3=CC=CC=C3Cl |
Canonical SMILES |
CC(C(=O)N1CCC2=CC=CC=C21)OC3=CC=CC=C3Cl |
Origin of Product |
United States |
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